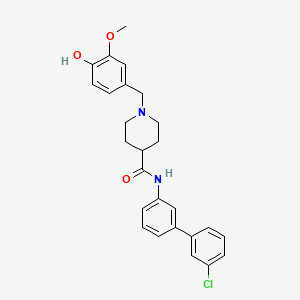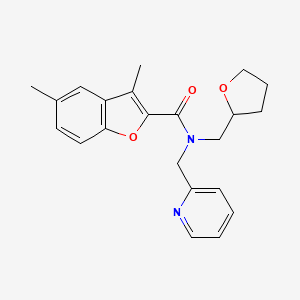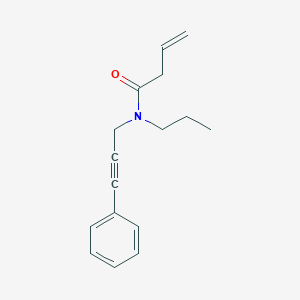![molecular formula C15H24N2O2 B3809048 2-[(2-isopropoxyethyl)amino]-N-phenylbutanamide](/img/structure/B3809048.png)
2-[(2-isopropoxyethyl)amino]-N-phenylbutanamide
Descripción general
Descripción
2-[(2-isopropoxyethyl)amino]-N-phenylbutanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as IPEA and belongs to the class of drugs known as amides. IPEA has been found to possess various biological activities, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of IPEA is not fully understood. However, it has been proposed that IPEA exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by IPEA may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
IPEA has been shown to possess various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Additionally, IPEA has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, thereby exhibiting potent antioxidant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPEA has several advantages for use in lab experiments. It is readily available and can be synthesized in high yield and purity. Additionally, it exhibits potent anti-inflammatory and antioxidant activities, making it useful for studying the mechanisms of inflammation and oxidative stress. However, IPEA has some limitations, such as its poor solubility in water and limited stability under certain conditions.
Direcciones Futuras
There are several future directions for research on IPEA. One potential area of research is the development of IPEA-based drugs for the treatment of inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of IPEA and its effects on various biochemical and physiological processes. Furthermore, the development of novel synthetic methods for IPEA and its derivatives may lead to the discovery of new compounds with improved pharmacological properties.
Aplicaciones Científicas De Investigación
IPEA has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory disorders. Additionally, IPEA has been shown to possess potent antioxidant activity, which makes it useful in the prevention and treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
N-phenyl-2-(2-propan-2-yloxyethylamino)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-4-14(16-10-11-19-12(2)3)15(18)17-13-8-6-5-7-9-13/h5-9,12,14,16H,4,10-11H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQPVLHHNAYOCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1)NCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-pyridinamine](/img/structure/B3808981.png)


![N-cyclohexyl-2-[(3-fluorophenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B3809012.png)
![3-[(1E)-3-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-3-oxoprop-1-en-1-yl]-4H-chromen-4-one](/img/structure/B3809022.png)

![[1'-(9H-fluoren-2-ylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B3809029.png)
![N-ethyl-3-imidazo[1,2-a]pyridin-2-yl-N-[(2E)-3-phenylprop-2-en-1-yl]propanamide](/img/structure/B3809032.png)
![1-benzyl-4-(3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B3809035.png)
![2-[(E)-2-phenylvinyl]-5-(pyrrolidin-1-ylmethyl)pyridine](/img/structure/B3809042.png)


![3-[(cyclopentylcarbonyl)amino]-N-methyl-N-[(3-methylpyridin-2-yl)methyl]benzamide](/img/structure/B3809065.png)
